molecular formula C12H21NO3 B1488813 1-(3,3-Dimethyl-2-oxobutyl)piperidine-3-carboxylic acid CAS No. 2098077-44-0

1-(3,3-Dimethyl-2-oxobutyl)piperidine-3-carboxylic acid

Cat. No. B1488813
CAS RN: 2098077-44-0
M. Wt: 227.3 g/mol
InChI Key: FEGACTIGWCRVCK-UHFFFAOYSA-N
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Description

Synthesis Analysis

This compound has been used in the synthesis of various pharmaceuticals, such as analgesics, anticonvulsants, and anti-inflammatory agents. It has also been used in the synthesis of agrochemicals, such as herbicides and insecticides.


Molecular Structure Analysis

The molecular formula of this compound is C12H21NO3 . Its average mass is 227.300 Da .

Scientific Research Applications

Structural and Spectroscopic Analysis

One of the primary areas of application for compounds related to 1-(3,3-Dimethyl-2-oxobutyl)piperidine-3-carboxylic acid is in structural and spectroscopic studies. For instance, research by Bartoszak-Adamska et al. (2011) on diastereomeric complexes of piperidine-3-carboxylic acids with tartaric acid highlights the importance of structural characterization in understanding the molecular interactions and properties of piperidine derivatives. This study provides insight into the crystal structure, spectroscopic features, and computational aspects of these complexes, which are essential for designing compounds with desired physical and chemical properties (Bartoszak-Adamska et al., 2011).

Novel Synthesis Approaches

Another significant application is in the synthesis of novel compounds. Matulevičiūtė et al. (2021) describe the development of novel heterocyclic amino acids, showcasing the versatility of piperidine derivatives in synthesizing new chemical entities. This research highlights methods to create compounds with potential utility in pharmaceuticals and material science, indicating the broad applicability of piperidine-based chemistry (Matulevičiūtė et al., 2021).

Environmental Applications

The oxidation of cyclic monoterpenes by ozone, leading to the formation of carboxylic acids including piperidine-3-carboxylic acid derivatives, illustrates the environmental relevance of such compounds. Glasius et al. (2000) investigated secondary aerosol formation, revealing the role of carboxylic acids in atmospheric chemistry and potential implications for air quality and climate modeling (Glasius et al., 2000).

Chemical Interactions and Binding Studies

Investigations into the hydrogen bonding and interactions of piperidine-3-carboxylic acid complexes, as explored by Bartoszak-Adamska et al. (2009), provide valuable information on the molecular dynamics and binding characteristics of these compounds. Such studies are crucial for understanding the biological activity and potential therapeutic applications of piperidine derivatives (Bartoszak-Adamska et al., 2009).

properties

IUPAC Name

1-(3,3-dimethyl-2-oxobutyl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)10(14)8-13-6-4-5-9(7-13)11(15)16/h9H,4-8H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEGACTIGWCRVCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CN1CCCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,3-Dimethyl-2-oxobutyl)piperidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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